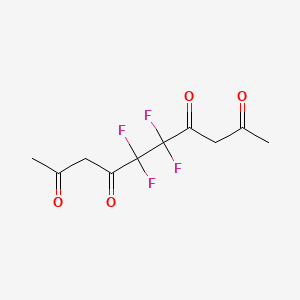
s-Triazine, 2,4-bis(2'-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide is a synthetic organic compound belonging to the s-triazine family This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms at alternating positions
准备方法
The synthesis of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloro substituent is introduced via nucleophilic substitution reactions, where chlorine atoms replace hydrogen atoms on the triazine ring.
Quaternization: The diethylmethylammonio groups are introduced through quaternization reactions, where tertiary amines react with alkyl halides.
Iodination: Finally, the compound is treated with iodine to form the diiodide salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazine ring or substituents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro substituent.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学研究应用
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
作用机制
The mechanism of action of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In plants, it inhibits photosynthesis by blocking electron transport in the chloroplasts.
相似化合物的比较
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide can be compared with other s-triazine derivatives such as:
Atrazine: A widely used herbicide with similar triazine ring structure but different substituents.
Simazine: Another herbicide with a triazine ring and different alkylamino substituents.
Propazine: Similar to atrazine but with isopropylamino substituents.
The uniqueness of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives .
属性
CAS 编号 |
63979-33-9 |
|---|---|
分子式 |
C17H36ClI2N7 |
分子量 |
627.8 g/mol |
IUPAC 名称 |
2-[[4-chloro-6-[2-[diethyl(methyl)azaniumyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C17H36ClN7.2HI/c1-7-24(5,8-2)13-11-19-16-21-15(18)22-17(23-16)20-12-14-25(6,9-3)10-4;;/h7-14H2,1-6H3,(H2,19,20,21,22,23);2*1H/q+2;;/p-2 |
InChI 键 |
PRUYOUOTFYXKJE-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](C)(CC)CCNC1=NC(=NC(=N1)Cl)NCC[N+](C)(CC)CC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)


![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)



